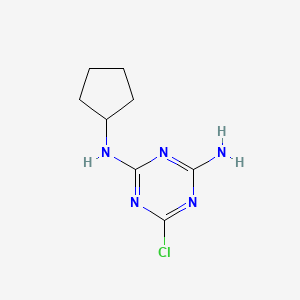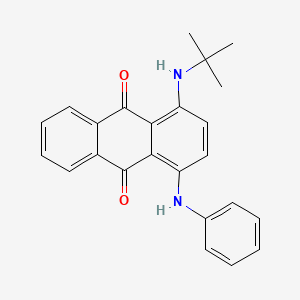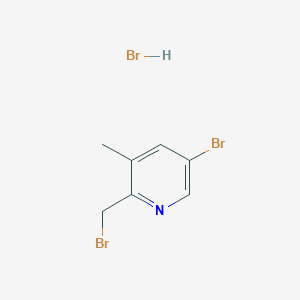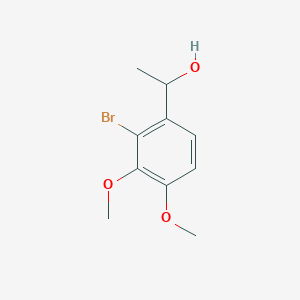
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol, featuring a bromine atom at the 2-position of the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3,4-dimethoxyphenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone or 1-(2-Bromo-3,4-dimethoxyphenyl)acetaldehyde.
Reduction: 3,4-Dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol depends on its specific application and the target molecule or pathway. In general, the bromine atom and the hydroxyl group can interact with biological molecules, potentially inhibiting or modifying their function. For example, the compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Iodo-3,4-dimethoxyphenyl)ethanol: Contains an iodine atom, which can lead to different chemical and biological properties.
Uniqueness
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C10H13BrO3 |
|---|---|
分子量 |
261.11 g/mol |
IUPAC名 |
1-(2-bromo-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3 |
InChIキー |
JXMLRPFJVBPVDM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
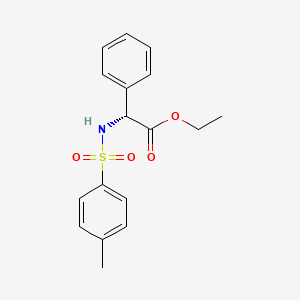
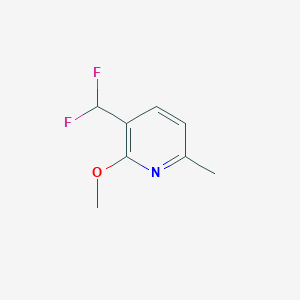


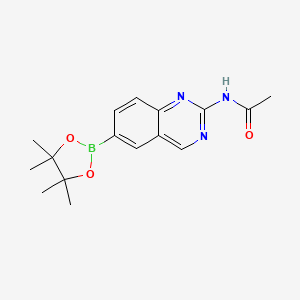
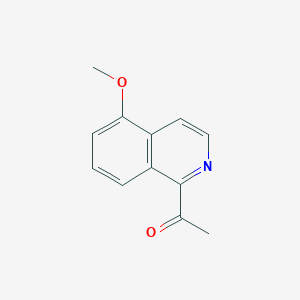
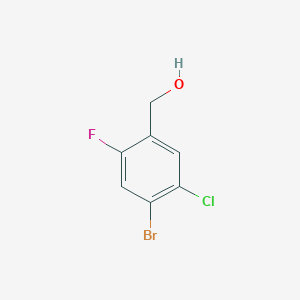
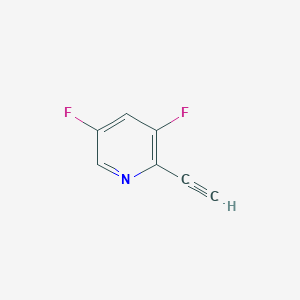
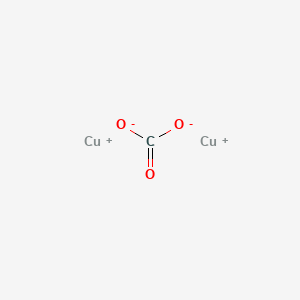
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
